Tetrahydroxydiboron
Overview
Description
Synthesis Analysis
Tetrahydroxydiboron is synthesized through processes that involve the homolytic cleavage of the boron-boron bond, facilitated by specific conditions or catalysts. Sun et al. (2020) demonstrated a novel radical addition of internal alkynes promoted by tetrahydroxydiboron, where N,N-dimethylformamide assists in the homolytic cleavage of the compound, leading to fluoroalkyl-substituted alkenes with pendant aldehyde or ketone moieties (Sun et al., 2020).
Molecular Structure Analysis
The molecular structure of tetrahydroxydiboron contributes to its reactivity and ability to act as a catalyst. Studies on its structure have revealed that it can engage in complex formation with metals, which is crucial for its catalytic activity. For instance, Molander et al. (2013) explored the nickel-catalyzed borylation of halides using tetrahydroxydiboron, highlighting the compound's structural flexibility and functionality (Molander, Cavalcanti, & García-García, 2013).
Chemical Reactions and Properties
Tetrahydroxydiboron is involved in a range of chemical reactions, including catalytic cycles, radical additions, and hydrolysis processes. Zhou et al. (2021) showcased its role in hydrogen evolution through the hydrolysis of tetrahydroxydiboron, evidencing its potential in sustainable energy applications (Zhou, Huang, Shen, & Liu, 2021). Additionally, its capability to catalyze the formation of cyclic carbonates from carbon dioxide and epoxides was demonstrated by Luo et al. (2023), further illustrating its chemical versatility (Luo, Chen, Zhang, Liu, & Liu, 2023).
Physical Properties Analysis
While specific studies on the physical properties of tetrahydroxydiboron, such as its melting point, boiling point, and solubility, are not detailed in the provided literature, its reactivity and solubility in various solvents are often implied through its application in synthesis and catalysis processes.
Chemical Properties Analysis
The chemical properties of tetrahydroxydiboron, including its reactivity towards different functional groups, its role as a reducing agent, and its catalytic activity in various organic transformations, are well-documented. Its efficiency as a catalyst in the synthesis of aryl amides from aromatic carboxylic acids and amines (Sawant et al., 2018) and its involvement in the selective in situ reduction of Pyridine-N-oxides (Londregan, Piotrowski, & Xiao, 2013) are notable examples of its diverse chemical properties (Sawant, Bagal, Ogawa, Selvam, & Saito, 2018); (Londregan, Piotrowski, & Xiao, 2013).
Scientific Research Applications
Radical Addition and Borylation : Tetrahydroxydiboron has been used for the radical addition of internal alkynes, followed by intramolecular oxidation of alcohol through 1,5-hydrogen atom transfer. This process facilitates the synthesis of fluoroalkyl-substituted alkenes with aldehyde or ketone moieties (Sun et al., 2020).
Hydrogen Evolution from Hydrolysis : Tetrahydroxydiboron's hydrolysis, catalyzed by Pd/C, is an efficient and recyclable method for hydrogen evolution, demonstrating its potential in renewable energy research (Zhou et al., 2021).
Amide Synthesis Catalyst : It is used as a catalyst for synthesizing aryl amides through the condensation of aromatic carboxylic acids with amines. This method is simple and efficient over a broad range of substrates (Sawant et al., 2018).
Reduction of Pyridine-N-oxides : Tetrahydroxydiboron serves as a reducing agent for pyridine-N-oxides, allowing in situ reduction which avoids the isolation of N-oxide-containing intermediates (Londregan et al., 2013).
Catalysis in H₂ Evolution : It is used in H₂ evolution systems, catalyzed by graphene quantum dot-stabilized nanoparticles, suggesting its role in green chemistry and sustainable energy solutions (Chen et al., 2020).
Radical Cyclization in Alkaloid Synthesis : Tetrahydroxydiboron, in combination with nickel chloride, facilitates radical cyclization cascades for synthesizing heteropolycycles, including pyrrolizidine and indolizidine alkaloids (Yang et al., 2022).
Borylation of Halides and Pseudohalides : In the synthesis of arylboronic acids, tetrahydroxydiboron is used as a reagent for nickel-catalyzed borylation, demonstrating its role in organic synthesis (Molander et al., 2013).
Reduction of Aromatic Nitro Compounds : It has been employed in the chemoselective reduction of aromatic nitro compounds at room temperature, showcasing its utility in organic transformations (Jang et al., 2022).
Transfer Hydrogenation : Tetrahydroxydiboron/water is used for the reduction of unsaturated carbonyls, quinones, and pyridinium salts, representing a metal-free reduction system (Peng et al., 2021).
Miyaura Borylation Process Development : Tetrahydroxydiboron was used to develop a revised Miyaura borylation process, which simplified the procedure and reduced costs in pilot plant scale-up (Gurung et al., 2017).
Safety And Hazards
Future Directions
Tetrahydroxydiboron has been recognized as a versatile reagent for various reactions, including borylation, hydrogenation, catalysis, radical reactions, and H2 generation . The production of H2 from non-fossil sources is a key research challenge, and aqueous solutions of tetrahydroxydiboron have recently appeared as a H2 source . This suggests that Tetrahydroxydiboron could play a significant role in future energy-related research.
properties
IUPAC Name |
hypoboric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B2H4O4/c3-1(4)2(5)6/h3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOWZLGOFVSKLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450702 | |
Record name | Tetrahydroxydiboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hypodiboric acid | |
CAS RN |
13675-18-8 | |
Record name | Diboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13675-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diboron tetrahydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydroxydiboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydroxydiborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBORON TETRAHYDROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0Q7FO865W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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